3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole
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Overview
Description
3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a chlorophenoxy group attached to a methyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole typically involves the reaction of 2-chlorophenol with a suitable oxazole precursor. One common method involves the use of 2-chlorobenzaldehyde and hydroxylamine hydrochloride to form the oxime, which is then cyclized to the oxazole ring. The reaction conditions often include the use of solvents such as methylene chloride and reagents like thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the chlorophenoxy group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce various substituted oxazoles .
Scientific Research Applications
3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenoxy)methyl]-5-(trichloromethyl)-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde
Uniqueness
3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole is unique due to its specific structural features, such as the combination of a chlorophenoxy group and a methyl-substituted oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10ClNO2/c1-8-6-9(13-15-8)7-14-11-5-3-2-4-10(11)12/h2-6H,7H2,1H3 |
InChI Key |
MHOPTNNXKSXABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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